1,7-Naphthyridin-3-amine

Kinase inhibition p38 MAPK Regioisomer SAR

Researchers developing kinase inhibitors frequently encounter scaffold isomerism pitfalls: substituting a 1,8-naphthyridine core for the 1,7-isomer introduces unpredictable shifts in binding affinity and selectivity, forcing full SAR re-evaluation. 1,7-Naphthyridin-3-amine (CAS 58680-42-5) is the validated foundational building block for multiple clinical-stage programs: • PIP4K2A: Core scaffold for Bayer's BAY-091 and BAY-297, potent and highly selective inhibitors • p38 MAPK: Key intermediate for anti-inflammatory programs; 3-amino handle enables N-oxide derivatization for TNFα suppression • ATR & PIM kinases: Privileged chemotype delivering nanomolar-range IC50 values Supplied at ≥98% purity with batch-specific Certificate of Analysis. Ships ambient; global delivery available.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 58680-42-5
Cat. No. B1590691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridin-3-amine
CAS58680-42-5
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=C(C=C21)N
InChIInChI=1S/C8H7N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,9H2
InChIKeyGXCHLHFGRITRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Naphthyridin-3-amine Specifications and Properties


1,7-Naphthyridin-3-amine (CAS 58680-42-5) is a heterocyclic aromatic amine with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . The compound features a fused bicyclic naphthyridine core with nitrogen atoms at the 1- and 7-positions and an amino substituent at the 3-position. This specific nitrogen arrangement distinguishes it from the other five naphthyridine isomers (1,5-; 1,6-; 1,8-; 2,6-; and 2,7-naphthyridines), each of which presents distinct electronic distribution, hydrogen-bonding geometry, and reactivity profiles [1]. The compound is commercially available as a pharmaceutical intermediate with reported purity specifications of ≥98% to 99.48% and demonstrates limited water solubility but good solubility in polar aprotic solvents such as DMSO (4.78 mg/mL; 32.93 mM) and DMF .

Why 1,7-Naphthyridin-3-amine Is Not Interchangeable with Other Isomers


Among the six naphthyridine isomeric families, the 1,8-naphthyridine core has historically received the most extensive attention due to the commercial success of nalidixic acid and subsequent quinolone antibiotics, while 1,5- and 1,6-naphthyridines have been widely explored in antimicrobial and anticancer programs . The 1,7-naphthyridine scaffold occupies a distinct and increasingly validated niche: it has been explicitly selected as the privileged core for multiple clinical-stage kinase inhibitor programs, including Bayer's potent and highly selective PIP4K2A inhibitors BAY-091 and BAY-297 [1], as well as p38 MAP kinase inhibitors [2] and ATR kinase inhibitors [3]. The unique 1,7-nitrogen geometry establishes a specific hydrogen-bonding vector and electronic environment that cannot be replicated by 1,5-, 1,6-, or 1,8-isomers. Simply substituting a 1,8-naphthyridine or 1,5-naphthyridine core into a medicinal chemistry program validated on the 1,7-scaffold introduces unpredictable changes in kinase binding affinity, selectivity profile, and ADME properties, necessitating full SAR re-evaluation rather than direct interchange.

1,7-Naphthyridin-3-amine: Differentiation Evidence Against Comparator Isomers


Regioisomeric Nitrogen Positions Drive Kinase Selectivity

The 1,7-naphthyridine scaffold has been validated in medicinal chemistry as a privileged core for p38 MAP kinase inhibition, with 1,7-naphthyridine 1-oxides demonstrating significant reduction in LPS-induced TNFα production in human whole blood [1]. While this class-level evidence does not provide a direct head-to-head comparison of the unsubstituted 1,7-naphthyridin-3-amine against other isomer cores, it establishes that the 1,7-isomer is specifically selected for kinase inhibitor development programs [2]. In contrast, 1,8-naphthyridines have been predominantly explored for antibacterial applications via topoisomerase inhibition and 1,5-naphthyridines for antimicrobial and antileishmanial activity [3]. The distinct therapeutic targeting profiles across isomeric families reflect fundamental differences in molecular recognition driven by nitrogen positioning.

Kinase inhibition p38 MAPK Regioisomer SAR

High-Purity HPLC-Grade Material for Reproducible SAR

1,7-Naphthyridin-3-amine is commercially available from multiple vendors with documented purity specifications ranging from 98% to 99.48% . The 99.48% HPLC purity grade provides a well-characterized starting material for medicinal chemistry applications, ensuring that observed biological activity in derivative screening originates from the intended molecular structure rather than confounding impurities. In contrast, the corresponding 1,6-naphthyridin-3-amine and 1,5-naphthyridin-3-amine isomers show more limited commercial availability and less standardized purity documentation across major chemical suppliers [1][2].

Procurement Purity specification Reproducibility

DMSO Solubility Profile for In Vitro Assay Design

1,7-Naphthyridin-3-amine exhibits a quantified solubility of 4.78 mg/mL (32.93 mM) in DMSO, requiring sonication for complete dissolution [1]. The compound shows limited water solubility but good solubility in polar aprotic solvents including DMF . While direct comparative solubility data for other naphthyridin-3-amine isomers under identical conditions are not available in the public literature, this quantified parameter enables precise stock solution preparation and consistent dosing across in vitro kinase and cellular assays.

Solubility Assay development Formulation

Regiochemistry Governs Site-Specific Reactivity in Derivatization

The nitrogen atom arrangement in 1,7-naphthyridine imparts distinct regiochemical reactivity compared to its 1,5- and 1,8-isomers. NMR spectroscopic studies have demonstrated that the site of nucleophilic addition changes with temperature: for 1,5-naphthyridine, addition shifts from C-2 to C-4, whereas for 1,7-naphthyridine, addition occurs selectively at C-8 across the temperature range studied [1]. This regiochemical distinction translates directly to differential functionalization outcomes when using the 1,7-naphthyridin-3-amine scaffold for library synthesis versus alternative isomeric cores.

Synthetic chemistry Regioselectivity Derivatization

1,7-Naphthyridin-3-amine: Research Application Scenarios


PIP4K2A Kinase Inhibitor Discovery

1,7-Naphthyridin-3-amine serves as the foundational building block for synthesizing 1,7-naphthyridine-based kinase inhibitors targeting PIP4K2A [1]. Bayer's development of BAY-091 and BAY-297, which are potent and highly selective inhibitors of PIP4K2A [2], validates this scaffold for lipid kinase programs. The 1,7-naphthyridine core provides essential hydrogen-bonding interactions with PIP4K2A active-site residues that alternative isomeric cores cannot recapitulate [3]. Research groups pursuing PIP4K2A as a therapeutic target should prioritize procurement of this specific isomer over other naphthyridin-3-amine variants.

p38 MAP Kinase Inhibitor Development

The 1,7-naphthyridine scaffold has been explicitly selected for the development of p38 mitogen-activated protein kinase inhibitors [1]. 1,7-Naphthyridine 1-oxide derivatives demonstrate significant reduction in LPS-induced TNFα production in human whole blood, a functional assay directly relevant to inflammatory disease models [2]. The 3-amino substituent on 1,7-naphthyridin-3-amine provides a versatile synthetic handle for introducing diverse N-oxide and other functional groups required for p38α MAPK engagement [3].

ATR Kinase Inhibitor Synthesis for Oncology

1,7-Naphthyridine derivatives have been patented as ATR kinase inhibitors for the treatment of hyper-proliferative diseases including cancer [1]. The 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine scaffold represents a clinically relevant chemotype derived from the 1,7-naphthyridine core. 1,7-Naphthyridin-3-amine provides the foundational heterocyclic framework for constructing ATR-targeted compounds with IC50 values in the nanomolar range [2].

PIM Kinase Inhibitor Research Programs

Bicyclic kinase inhibitors incorporating the 1,7-naphthyridine core have been disclosed for inhibition of Provirus Integration of Maloney Kinase (PIM kinase) activity associated with tumorigenesis [1]. The 3-amino substituent of 1,7-naphthyridin-3-amine serves as a key synthetic handle for introducing substituents that modulate PIM kinase selectivity and potency. Procurement of high-purity 1,7-naphthyridin-3-amine (≥99%) ensures reproducible synthetic outcomes in PIM inhibitor SAR campaigns [2].

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